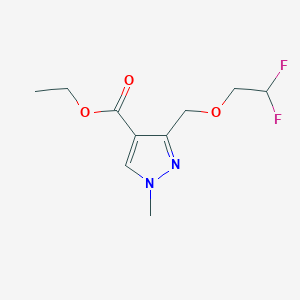
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a thioether, and an acetamide . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amine group might participate in reactions with acids, while the triazole ring might undergo reactions with electrophiles .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Properties : Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate activities against various microorganisms, suggesting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties : Another significant area of application for 1,2,4-triazole derivatives is in anticancer research. Compounds synthesized with this core structure have been evaluated against different cancer cell lines, showing varying degrees of potency. For example, certain Mannich bases derived from 1,2,4-triazoles were slightly more potent in anticancer activity studies, highlighting their potential for further exploration in cancer treatment strategies (Holla et al., 2003).
Corrosion Inhibition
The research on 1,2,4-triazole derivatives extends into industrial applications, such as corrosion inhibition. Compounds containing the 1,2,4-triazole moiety have demonstrated excellent performance in protecting metals against corrosion in various environments. This includes the superior inhibition efficiency of certain triazole-based compounds against the corrosion of mild steel, with their adsorption fitting well to Langmuir isotherm models, indicating strong surface binding and protective layer formation (Al-amiery et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with a variety of cellular targets, including enzymes, receptors, and other proteins .
Mode of Action
Similar compounds often work by binding to their targets and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have effects on cell growth, proliferation, and survival .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-12-9-13(2)18(14(3)10-12)22-17(26)11-28-20-24-23-19(25(20)21)15-7-5-6-8-16(15)27-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDYIFLCCSALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

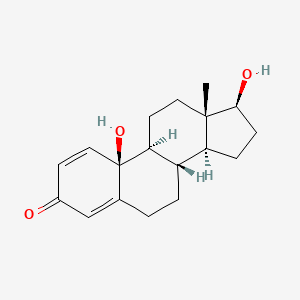
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)
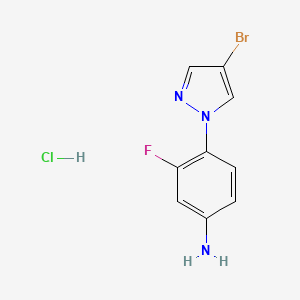
![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)
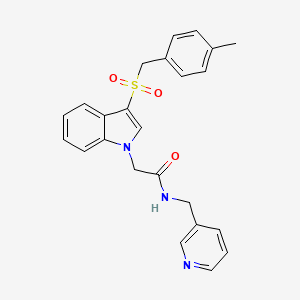
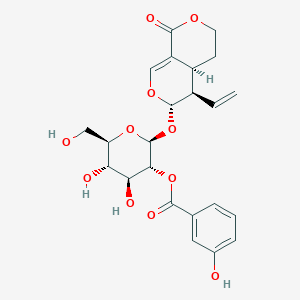
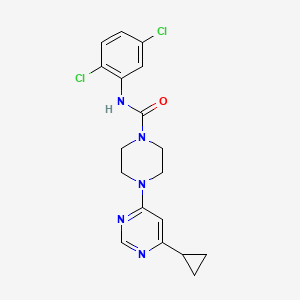

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)
